molecular formula C14H20FN3OSi B123446 Simeconazole CAS No. 149508-90-7

Simeconazole

Cat. No. B123446
M. Wt: 293.41 g/mol
InChI Key: YABFPHSQTSFWQB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05306712

Procedure details

1.62 g (0.04 mole) of a 60% w/v dispersion of sodium hydride in mineral oil were added to 60 ml of dimethylformamide. Whilst the mixture was being stirred in an ice bath, 2.91 g (0.04 mole) of 1,2,4-triazole were added, and the mixture was stirred for a further 30 minutes at room temperature. At the end of this time, 5.5 g (0.021 mole) of 1 chloro-2-(4-fluorophenyl)-3-trimethylsilyl-2-propanol (prepared as described in Example 40) were added to the reaction mixture, which was then heated for 30 minutes at 90° C. whilst stirring. The reaction mixture was cooled and then poured into 200 ml of ice-water, and the resulting mixture was extracted with 300 ml of ethyl acetate. The organic extract was washed three times, each time with 100 ml of a saturated aqueous solution of sodium chloride. It was then dried over anhydrous sodium sulfate, and the solvent was removed by distillation under reduced pressure, to afford a crude oily product. 2.9 g (yield 47%) of the title compound, melting at 118 119° C., were obtained by purification of this crude oily product by silica gel column chromatography, using mixtures of ethyl acetate and hexane in proportions of 1:5, 1:1 and 2:1 as the eluent.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
60 mL
Type
solvent
Reaction Step One
Quantity
2.91 g
Type
reactant
Reaction Step Two
[Compound]
Name
1
Quantity
5.5 g
Type
reactant
Reaction Step Three
Name
chloro-2-(4-fluorophenyl)-3-trimethylsilyl-2-propanol
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
ice water
Quantity
200 mL
Type
reactant
Reaction Step Four
Yield
47%

Identifiers

REACTION_CXSMILES
[H-].[Na+].[NH:3]1[CH:7]=[N:6][CH:5]=[N:4]1.Cl[CH2:9][C:10]([C:17]1[CH:22]=[CH:21][C:20]([F:23])=[CH:19][CH:18]=1)([OH:16])[CH2:11][Si:12]([CH3:15])([CH3:14])[CH3:13]>CN(C)C=O>[F:23][C:20]1[CH:19]=[CH:18][C:17]([C:10]([OH:16])([CH2:11][Si:12]([CH3:15])([CH3:14])[CH3:13])[CH2:9][N:3]2[CH:7]=[N:6][CH:5]=[N:4]2)=[CH:22][CH:21]=1 |f:0.1|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H-].[Na+]
Name
Quantity
60 mL
Type
solvent
Smiles
CN(C=O)C
Step Two
Name
Quantity
2.91 g
Type
reactant
Smiles
N1N=CN=C1
Step Three
Name
1
Quantity
5.5 g
Type
reactant
Smiles
Name
chloro-2-(4-fluorophenyl)-3-trimethylsilyl-2-propanol
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClCC(C[Si](C)(C)C)(O)C1=CC=C(C=C1)F
Step Four
Name
ice water
Quantity
200 mL
Type
reactant
Smiles

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
90 °C
Stirring
Type
CUSTOM
Details
Whilst the mixture was being stirred in an ice bath
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
the mixture was stirred for a further 30 minutes at room temperature
Duration
30 min
STIRRING
Type
STIRRING
Details
whilst stirring
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was cooled
EXTRACTION
Type
EXTRACTION
Details
the resulting mixture was extracted with 300 ml of ethyl acetate
EXTRACTION
Type
EXTRACTION
Details
The organic extract
WASH
Type
WASH
Details
was washed three times
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
It was then dried over anhydrous sodium sulfate
CUSTOM
Type
CUSTOM
Details
the solvent was removed by distillation under reduced pressure
CUSTOM
Type
CUSTOM
Details
to afford a crude oily product

Outcomes

Product
Name
Type
product
Smiles
FC1=CC=C(C=C1)C(CN1N=CN=C1)(C[Si](C)(C)C)O
Measurements
Type Value Analysis
AMOUNT: MASS 2.9 g
YIELD: PERCENTYIELD 47%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.